N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
This compound features a thiazole core substituted at the 4-position with a furan-2-yl group and at the 2-position with a propanamide linker. The propanamide chain terminates in a 6-oxo-3-phenylpyridazine moiety, a heterocyclic system known for its bioactivity in kinase inhibition and anti-inflammatory applications.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13(19(26)22-20-21-16(12-28-20)17-8-5-11-27-17)24-18(25)10-9-15(23-24)14-6-3-2-4-7-14/h2-13H,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMMBZRLCIDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CO2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Modifications
Thiazole Substituents
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) : Features a 4-fluorophenyl group on the thiazole and a furan-linked propanamide. The fluorine atom enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound .
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 16): Incorporates a 4-chlorophenyl group on thiazole and a nitroguanidino side chain. The chloro substituent improves cellular permeability, while the nitroguanidino group facilitates ionic interactions .
Side-Chain Variations
The target compound’s pyridazine moiety contrasts with nitroguanidino (Compound 15–16) or simple alkylamide (Compound 31) side chains. Pyridazine’s planar structure and dual hydrogen-bond acceptors may target enzymes like phosphodiesterases or cyclooxygenases, whereas nitroguanidino groups in Compound 16 are associated with protease inhibition .
Structure-Activity Relationships (SAR)
- Thiazole Substitution : Chloro or fluoro substituents at the 4-position of thiazole correlate with higher potency (e.g., Compound 16 vs. 15) .
- Side-Chain Flexibility: Rigid pyridazine (target) vs. flexible nitroguanidino (Compound 16) chains influence target selectivity. Pyridazine’s rigidity may favor enzyme active sites requiring planar recognition.
- Furan Contribution : The furan’s oxygen atom could engage in hydrogen bonding, a feature absent in phenyl-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
